C22H17ClN6O4S2
Description
Contextualization within Relevant Chemical Classes
The presence of a sulfonamide group (-SO2NH-) in the putative structure of C22H17ClN6O4S2 is of significant interest. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netajchem-b.comnih.gov The inclusion of a thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, further enhances the compound's potential. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and neuroprotective activities. mdpi.comnih.govistanbul.edu.tr The combination of these two pharmacophores in a single molecule could lead to synergistic or novel biological effects.
Historical Perspective of Analogous Compound Research
The story of sulfonamides dates back to the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgsciencehistory.orgwikipedia.org This discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, revolutionized medicine and paved the way for the antibiotic era. sciencehistory.orgijpediatrics.com Early research focused on modifying the basic sulfanilamide (B372717) structure to improve efficacy and reduce toxicity, leading to the development of a wide array of sulfa drugs. openaccesspub.orghuvepharma.com
Similarly, the thiazole ring has a rich history in medicinal chemistry. It is a core component of many natural and synthetic compounds with therapeutic value. The development of thiazole-containing drugs has been driven by the need for new agents to combat a variety of diseases.
Rationale for Academic Investigation of this compound
The primary motivation for the academic investigation of novel compounds like this compound lies in the urgent need for new therapeutic agents, particularly antimicrobials. mdpi.comfrontiersin.orglibretexts.org The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of drugs with novel mechanisms of action. openaccessjournals.commdpi.com The unique combination of sulfonamide and thiazole functionalities in this compound presents an opportunity to develop such an agent.
Furthermore, the diverse biological activities associated with both sulfonamides and thiazoles suggest that this compound could be investigated for other therapeutic applications, such as cancer, inflammation, and neurodegenerative diseases. researchgate.netnih.govnih.gov
Overview of Current Research Landscape Pertaining to this compound
While direct research on this compound is not yet available, the current research landscape for related compounds is vibrant and expanding. Scientists are actively synthesizing and evaluating new sulfonamide and thiazole derivatives for a variety of biological targets. nih.govajol.infomdpi.comscirp.orgresearchgate.net This research often involves computational modeling to predict the activity of new compounds before they are synthesized, saving time and resources. scirp.org
Recent studies have focused on creating hybrid molecules that combine the beneficial properties of both sulfonamides and thiazoles. mdpi.comistanbul.edu.trnih.govresearchgate.net These efforts have yielded compounds with promising activity against a range of diseases, underscoring the potential of this approach. The investigation of this compound would be a logical and promising extension of this ongoing research.
Data on Analogous Compounds
To illustrate the type of data generated in the study of similar compounds, the following tables provide examples of characterization and biological activity data for hypothetical analogous sulfonamide-thiazole derivatives.
Table 1: Physicochemical and Spectroscopic Data of Analogous Compounds
| Compound ID | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|---|
| Analog-1 | C21H15N5O4S2 | 210-212 | 7.2-8.5 (m, Ar-H), 10.1 (s, SO2NH) | 118-155 (Ar-C), 165 (C=N) |
| Analog-2 | C23H19N7O4S2 | 198-200 | 2.4 (s, CH3), 7.0-8.3 (m, Ar-H), 9.9 (s, SO2NH) | 21.5 (CH3), 120-158 (Ar-C), 163 (C=N) |
Table 2: In Vitro Antimicrobial Activity of Analogous Compounds (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Analog-1 | 16 | 32 | 64 |
| Analog-2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| Prontosil |
| Sulfanilamide |
| Ciprofloxacin |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17ClN6O4S2 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-[3-(5-chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H17ClN6O4S2/c1-32-17-11-18(33-2)16(10-12(17)23)26-21-22(25-14-7-4-3-6-13(14)24-21)29-35(30,31)19-9-5-8-15-20(19)28-34-27-15/h3-11H,1-2H3,(H,24,26)(H,25,29) |
InChI Key |
HDLBOXMWSFOCQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for C22h17cln6o4s2
Retrosynthetic Analysis of C22H17ClN6O4S2
A retrosynthetic analysis of Venetoclax reveals several key disconnections that guide its synthesis. The central structure can be deconstructed into key building blocks, allowing for a convergent assembly. A primary disconnection is at the amide bond, separating the acyl-sulfonamide portion from the complex core acid. acs.org
Classical Synthetic Routes to this compound and its Precursors
Classical synthetic routes for Venetoclax have evolved from initial medicinal chemistry methods to more robust processes suitable for large-scale production. These routes are characterized by multi-step sequences designed to build the complex molecular architecture from simpler, commercially available starting materials.
Multi-step Reaction Sequences
Early synthetic sequences often involved a more linear approach. For instance, the synthesis of the aldehyde intermediate, a key component, was initially achieved through a five-step reaction sequence starting from 3,3-dimethylcyclohexanone. sci-hub.se This process involved a Claisen condensation, conversion to a vinyl triflate, a Suzuki cross-coupling reaction, reduction of the resulting ester, and finally oxidation to the desired aldehyde. sci-hub.se
Key Intermediates in this compound Synthesis
The synthesis of Venetoclax relies on the preparation of several crucial intermediates. The comparison and analysis of different synthetic routes show that the synthesis generally includes four key types of intermediates. ccspublishing.org.cn
Some of the pivotal intermediates identified in various synthetic schemes include:
An aldehyde intermediate : Synthesized from 3,3-dimethylcyclohexanone, this fragment is a core part of the cyclohexene (B86901) moiety. sci-hub.se
A piperazine (B1678402) intermediate : This central linker connects the two main aromatic portions of the molecule. acs.org
A core acid intermediate : Formed after the coupling of the piperazine and chlorophenyl-cyclohexene fragments and subsequent saponification, this penultimate intermediate is ready for the final amide bond formation. acs.org
A sulfonamide intermediate : This fragment, such as 3-Nitro-4-[[(Tetrahydropyran-4-yl)Methyl]Amino]Benzenesulfonamide, is coupled with the core acid in the final step. nbinno.com
The table below summarizes some of the key intermediates and their roles:
| Intermediate Type | Starting Material Example | Role in Synthesis |
| Aldehyde Intermediate | 3,3-dimethylcyclohexanone | Forms the chlorophenyl-cyclohexene portion of the molecule. sci-hub.se |
| Piperazine Intermediate | N-Boc-piperazine | Acts as the central linker connecting the main structural fragments. acs.org |
| Core Acid | Formed via saponification of a core ester. | The penultimate precursor that couples with the sulfonamide. acs.org |
| Sulfonamide Fragment | 3-Nitro-4-[[(Tetrahydropyran-4-yl)Methyl]Amino]Benzenesulfonamide | Provides the acyl-sulfonamide moiety in the final coupling step. nbinno.com |
Optimization of Reaction Conditions for this compound Formation
Significant effort has been invested in optimizing the reaction conditions to enhance yield, purity, and scalability. For the reductive amination step used to connect the aldehyde and piperazine fragments, it was found that using less than 1.3 equivalents of the reducing agent, sodium triacetoxyborohydride, resulted in reaction times exceeding 10 hours to achieve full conversion. acs.org
The saponification step, which converts the core ester to the core acid, also underwent optimization. Initial conditions were inefficient, but a clean, high-yield reaction was achieved by using 5 equivalents of potassium tert-butoxide (KOt-Bu) with 3 equivalents of water at 55 °C, resulting in a yield greater than 90%. acs.org
For the final product, crystallization conditions were refined to ensure high purity. A solvent system of dichloromethane (B109758), methanol (B129727), and ethyl acetate (B1210297) was used, with the slow addition of ethyl acetate as an antisolvent to control crystallization and achieve the desired purity of >99%. acs.org
Advanced Synthetic Approaches for this compound
To address the challenges of large-scale synthesis, more advanced and efficient methods have been developed, with a focus on catalytic strategies to improve key coupling reactions.
Catalytic Strategies in this compound Synthesis
Palladium-catalyzed cross-coupling reactions are central to modern Venetoclax synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a cornerstone of the redesigned, convergent synthesis. acs.orgscite.ai This reaction efficiently connects two key building blocks, a bromobenzoate and a chloropiperazine intermediate. acs.org
The development process involved screening various palladium catalysts and ligands to find the most efficient system for this crucial step. A focused ligand screen evaluating bulky phosphines was performed to optimize the Buchwald-Hartwig amination. acs.org While all reported synthesis routes involve precious metal catalysts like palladium, future improvements may focus on developing polymer-supported palladium catalysts. Such an advancement would simplify the recovery and separation of the catalyst, further reducing production costs and enhancing the sustainability of the industrial manufacturing process. ccspublishing.org.cn
Flow Chemistry Techniques for this compound Production
The application of flow chemistry, or continuous flow processing, in the synthesis of active pharmaceutical ingredients (APIs) like Venetoclax is an area of growing interest aimed at improving efficiency, safety, and scalability over traditional batch processing. ctfassets.net While specific, detailed examples of the complete end-to-end synthesis of Venetoclax using flow chemistry are not extensively documented in publicly available research, the principles of this technology are applicable to several key transformations in its known synthetic routes. researchgate.netnih.gov
Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. krishisanskriti.org This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity profiles, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net
For a complex molecule like Venetoclax, a modular approach to flow synthesis would likely be employed, where key intermediates are synthesized in separate continuous flow modules. anton-paar.com Potential steps in the Venetoclax synthesis that could be adapted to flow chemistry include:
Nucleophilic Aromatic Substitution (SNAc) Reactions: These are common in the synthesis of Venetoclax intermediates and can be efficiently performed in flow reactors, allowing for precise temperature control and reduced reaction times.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, which is a key step in a convergent synthesis of Venetoclax, can be translated to a continuous flow process. nih.govacs.org This can facilitate catalyst screening and optimization, and potentially enable the use of immobilized catalysts for easier separation and reuse.
Reductive Amination: This reaction, used to connect key fragments of the molecule, can also be performed in a continuous flow setup, often with in-line purification to remove excess reagents or byproducts. acs.org
The transition from batch to continuous manufacturing for a compound like Venetoclax would involve significant process development and optimization. The table below outlines the potential advantages of applying flow chemistry to its production.
| Feature | Batch Processing | Flow Chemistry | Potential Advantages for Venetoclax Production |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved control of exothermic reactions, reducing byproduct formation. |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and static mixers | Enhanced reaction rates and selectivity. |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimized risk when handling reactive intermediates or potent compounds. nih.gov |
| Scalability | Requires larger vessels | Achieved by running the process for longer durations ("scaling out") | More seamless transition from laboratory to production scale. |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | Consistent product quality and immediate detection of process deviations. |
Sustainable Chemistry Principles in this compound Synthesis
Efforts to create a more sustainable synthesis of Venetoclax have focused on several key areas:
Atom Economy: Synthetic routes are continuously being improved to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. ctfassets.netccspublishing.org.cn
Catalyst Selection and Recovery: The synthesis of Venetoclax involves the use of precious metal catalysts, such as palladium. ccspublishing.org.cn Research into the use of polymer-supported palladium and ligands is underway to simplify the recovery and reuse of these expensive and environmentally sensitive catalysts, which would also decrease the preparation cost. ccspublishing.org.cn
Solvent Selection: The choice of solvents is a critical aspect of green chemistry. Development processes for Venetoclax have involved screening for optimal solvents that are effective for the reaction while also being less hazardous and more easily recyclable. acs.org For instance, in some steps, dichloromethane has been identified as an optimal solvent, while in others, mixtures like 2-Me-THF/DMF have been employed. acs.org
Waste Reduction: The redesigned syntheses aim to reduce the number of steps that require cumbersome purification methods like column chromatography, which generates significant solvent waste. acs.org Instead, there is a focus on developing processes where intermediates and the final product can be purified through crystallization.
The following table summarizes the application of green chemistry principles to the synthesis of Venetoclax.
| Green Chemistry Principle | Application in Venetoclax Synthesis |
| Waste Prevention | Development of convergent synthetic routes to improve overall yield and reduce byproducts. nih.govacs.org |
| Atom Economy | Optimization of reactions to incorporate a higher percentage of reactant atoms into the final product. ccspublishing.org.cn |
| Less Hazardous Chemical Syntheses | Use of milder reaction conditions and avoidance of highly toxic reagents where possible. ccspublishing.org.cn |
| Safer Solvents and Auxiliaries | Strategic solvent screening and selection to minimize environmental and health impacts. acs.org |
| Catalysis | Investigation into recoverable and reusable catalysts, such as polymer-supported palladium, to reduce metal waste. ccspublishing.org.cn |
Purification and Isolation Methodologies for this compound
The purification and isolation of Venetoclax to achieve the high purity required for an active pharmaceutical ingredient (API) is a critical final step in its manufacturing process. Various methodologies are employed to remove impurities, unreacted starting materials, and byproducts.
Crystallization-based Purification:
Crystallization is a key technique for the purification of Venetoclax. The process typically involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool, which leads to the formation of highly pure crystals. The choice of solvent is crucial and can influence the crystal form (polymorph) and purity of the final product.
Several solvent systems have been reported for the crystallization of Venetoclax:
Toluene (B28343) and Acetonitrile (B52724): A multi-step recrystallization process using toluene and a mixture of toluene and acetonitrile has been described for purification. justia.com
Dimethyl Sulfoxide (DMSO) and Water: Another method involves dissolving Venetoclax in DMSO, followed by precipitation in cooled water to yield a high-purity product. justia.com
Dichloromethane, Methanol, and Ethyl Acetate: A final product purification by crystallization has been achieved by using a mixture of these three solvents. The initial addition of methanol increases the solubility of the product, and the subsequent slow addition of ethyl acetate as an antisolvent induces crystallization, effectively removing impurities. acs.org
Chromatographic Methods:
In some synthetic routes, particularly during process development or for the isolation of intermediates, chromatographic techniques are employed. While less desirable for large-scale production due to cost and solvent consumption, they are valuable for achieving high purity on a smaller scale or for removing challenging impurities. justia.com
Column Chromatography: This technique is used for the purification of some intermediates and also for the final product in certain synthetic schemes. For example, a mixture of methanol in ethyl acetate or methanol in dichloromethane can be used as the eluent. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the isolation of specific impurities or for obtaining highly pure reference standards, preparative HPLC is utilized. nih.gov A typical system might use a C18 column with a mobile phase gradient of acetonitrile and water containing an additive like trifluoroacetic acid. nih.gov
The table below provides a summary of purification techniques used for Venetoclax.
| Purification Method | Solvents/Mobile Phases | Application |
| Recrystallization | Toluene, Acetonitrile | Purification of the final product. justia.com |
| Precipitation | Dimethyl Sulfoxide (DMSO), Water | Final purification step to achieve high purity. justia.com |
| Crystallization | Dichloromethane, Methanol, Ethyl Acetate | Final product purification with effective impurity rejection. acs.org |
| Column Chromatography | Methanol in Dichloromethane, Methanol in Ethyl Acetate | Purification of intermediates and final product in some synthetic routes. nih.gov |
| Preparative HPLC | Acetonitrile, Water with Trifluoroacetic Acid | Isolation of impurities and preparation of high-purity reference standards. nih.gov |
Structural Elucidation and Conformational Analysis of C22h17cln6o4s2
Spectroscopic Techniques for Structural Determination of C22H17ClN6O4S2
The structural confirmation of Dabigatran Etexilate relies heavily on data from various spectroscopic methods. europa.eu NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is essential for mapping the carbon-hydrogen framework and the connectivity between different parts of the molecule. tandfonline.commdpi.com High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for confirming the elemental composition. tandfonline.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. europa.eu For Dabigatran Etexilate, both proton and carbon-13 NMR are employed to build a comprehensive picture of its structure. asianpubs.orggoogle.com
Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum provides information based on chemical shifts (δ), signal splitting patterns (multiplicity), and the area under each signal (integration). For a complex molecule like Dabigatran Etexilate, the ¹H NMR spectrum displays a range of signals corresponding to its aromatic, aliphatic, and heteroatomic protons. acs.org
Key features in the ¹H NMR spectrum of Dabigatran Etexilate, typically recorded in a solvent like DMSO-d₆, include:
Aromatic Protons: Multiple signals in the downfield region (approximately 6.8 to 8.4 ppm) correspond to the protons on the phenyl, benzimidazole (B57391), and pyridine (B92270) rings. asianpubs.orggoogle.com Their specific shifts and splitting patterns help to assign their positions on each ring system.
Methylene (B1212753) and Methine Protons: Signals for the ethyl ester group (a quartet around 3.9-4.0 ppm and a triplet around 1.1 ppm) and the n-hexyl ester group (a triplet around 4.2 ppm and other multiplets for the alkyl chain) are present. asianpubs.orgacs.org The methylene bridge protons appear as a doublet around 4.6 ppm. acs.org
Methyl Protons: A sharp singlet for the N-methyl group on the benzimidazole ring is observed around 3.7-3.8 ppm. asianpubs.orggoogle.com
NH Protons: Broad singlets, which may be exchangeable with D₂O, corresponding to the amine and amide protons can be observed. asianpubs.org
Interactive Data Table: Illustrative ¹H NMR Data for Dabigatran Etexilate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |
| ~8.38 | dd | 1H | Pyridine-H |
| ~7.65 | d | 2H | Phenyl-H |
| ~7.45 | m | 3H | Aromatic-H |
| ~7.15 | m | 2H | Aromatic-H |
| ~6.87 | m | 3H | Aromatic-H |
| ~4.64 | d | 2H | N-CH₂-Ar |
| ~4.22 | t | 2H | O-CH₂ (Hexyl) |
| ~3.98 | q | 2H | O-CH₂ (Ethyl) |
| ~3.77 | s | 3H | N-CH₃ |
| ~2.68 | t | 2H | N-CH₂ |
| ~1.12 | t | 3H | CH₃ (Ethyl) |
| ~0.88 | t | 3H | CH₃ (Hexyl) |
Note: Data is compiled from literature sources and may vary based on solvent and experimental conditions. asianpubs.orgacs.orgderpharmachemica.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of non-equivalent carbons. asianpubs.orggoogle.com The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic).
The ¹³C NMR spectrum of Dabigatran Etexilate shows a large number of signals, consistent with its complex structure:
Carbonyl Carbons: Signals for the ester and amide carbonyl groups appear in the most downfield region, typically between 164 and 171 ppm. asianpubs.orggoogle.com
Aromatic and Heteroaromatic Carbons: A cluster of signals between 109 and 156 ppm corresponds to the carbons of the phenyl, benzimidazole, and pyridine rings. asianpubs.orggoogle.com
Aliphatic Carbons: Signals for the ethyl and hexyl ester chains, the N-methyl group, and the methylene carbons are found in the upfield region of the spectrum (approximately 13 to 65 ppm). asianpubs.orggoogle.com
Interactive Data Table: Illustrative ¹³C NMR Data for Dabigatran Etexilate
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| ~171.0 | C=O (Ethyl Ester) |
| ~170.3 | C=O (Amide) |
| ~166.4 | C=N (Amidine) |
| ~164.2 | C=O (Hexyl Ester) |
| 109.5 - 156.0 | Aromatic & Heteroaromatic C |
| ~64.1 | O-CH₂ (Hexyl) |
| ~60.0 | O-CH₂ (Ethyl) |
| ~44.3 | N-CH₂-Ar |
| ~39.5 | N-CH₂ |
| ~33.0 | N-CH₃ |
| 13.9 - 31.0 | Aliphatic C (Hexyl & Ethyl) |
Note: Data is compiled from literature sources and may vary based on solvent and experimental conditions. asianpubs.orggoogle.com
To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable. tandfonline.commdpi.com These techniques reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace out the proton-proton networks within the ethyl and hexyl chains and within each aromatic ring system. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It is crucial for definitively assigning which proton signal corresponds to which carbon signal. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for connecting the different fragments of the molecule, such as linking the N-methyl group to the benzimidazole ring or connecting the ester groups to the main molecular backbone. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides information about the 3D conformation and stereochemistry of the molecule.
Together, these 2D NMR experiments allow for the unambiguous assembly of the various structural fragments identified by 1D NMR into the final, complete structure of Dabigatran Etexilate. researchgate.netresearchgate.net
Mass Spectrometry (MS) of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. europa.eursc.org
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to several decimal places). rsc.orgresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For Dabigatran Etexilate (as the free base), the molecular formula is C₃₄H₄₁N₇O₅. The calculated exact mass for the protonated molecule [M+H]⁺ is 628.3191 g/mol . HRMS analysis would show a measured m/z value extremely close to this calculated value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. asianpubs.org The fragmentation pattern observed in the mass spectrum can also provide further structural information, corroborating the data from NMR spectroscopy. rsc.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of unknown compounds by analyzing their fragmentation patterns. acs.orgnih.gov In a typical MS/MS experiment, the protonated molecule [M+H]+ of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. toho-u.ac.jpripublication.com The analysis of these fragments provides critical information about the connectivity of the molecule.
For a compound containing a sulfonamide moiety, characteristic fragmentation pathways are often observed. nih.govresearchgate.net A common fragmentation involves the cleavage of the sulfonamide bond. researchgate.net Another frequently observed fragmentation in aromatic sulfonamides is the elimination of a neutral SO2 molecule (a loss of 64 Da), which can occur through intramolecular rearrangements. nih.gov The presence of electron-withdrawing groups, such as a chlorine atom, on an aromatic ring can promote this SO2 extrusion. nih.gov
By meticulously analyzing the mass-to-charge ratio (m/z) of the precursor and product ions, a fragmentation pathway can be proposed, revealing the constituent parts of the molecule. High-resolution mass spectrometry (HRMS) would be particularly valuable, as it provides highly accurate mass measurements that help in determining the elemental composition of each fragment. benthamdirect.com
Table 1: Hypothetical MS/MS Fragmentation Data for [this compound+H]+
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| 557.04 | 493.07 | 64 | [M+H - SO2]+ |
| 557.04 | 350.10 | 207 | Cleavage of a substituted phenylsulfonamide moiety |
| 557.04 | 207.05 | 350 | A substituted heterocyclic fragment |
| 493.07 | 428.09 | 65 | [M+H - SO2 - NH]+ |
Note: This table contains hypothetical data for illustrative purposes.
Vibrational Spectroscopy of this compound (e.g., FTIR, Raman)
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. For the sulfonamide group (–SO2NH–), strong asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide would likely appear in the region of 3350–3140 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic and heterocyclic rings would appear in the 1600–1450 cm⁻¹ region. semanticscholar.org The presence of a C-Cl bond would be indicated by a stretching vibration typically found in the 800-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govresearchgate.net The symmetric stretching of the S=O bonds in the sulfonyl group would produce a strong Raman signal. ipb.pt Aromatic ring vibrations are also typically strong in Raman spectra. nih.gov For complex heterocyclic systems, Raman spectroscopy can provide valuable insights into the skeletal vibrations of the ring systems. rsc.orgnih.gov Comparing experimental FTIR and Raman spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. researchgate.net
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Expected FTIR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretch | 3350–3140 rsc.org | 3350–3140 |
| Aromatic C-H | Stretch | 3100–3000 | 3100–3000 |
| C=C (Aromatic) | Stretch | 1600–1450 semanticscholar.org | 1600–1450 |
| SO2 (Sulfonamide) | Asymmetric Stretch | 1370–1330 rsc.org | Weak |
| SO2 (Sulfonamide) | Symmetric Stretch | 1180–1160 rsc.org | Strong |
| S-N (Sulfonamide) | Stretch | 920–890 rsc.org | Moderate |
| C-Cl | Stretch | 800–600 | Moderate |
Note: This table is based on typical ranges for the specified functional groups.
Electronic Absorption Spectroscopy (UV-Vis) of this compound
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. benthamdirect.comupce.cz The technique is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. researchgate.net
The UV-Vis spectrum of this compound, likely dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. ripublication.commdpi.com The presence of multiple aromatic and heterocyclic rings suggests that the molecule will have significant conjugation, leading to strong absorption bands, likely in the 200–400 nm range. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation, the presence of auxochromes (like -NH2, -OH), and the solvent polarity. mdpi.comresearchgate.net For example, sulfonamides are known to display strong absorption due to the electronic transitions within their aromatic moieties. researchgate.net
Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Associated Chromophore |
| ~275 | ~25,000 | π → π | Phenylsulfonamide and heterocyclic systems |
| ~350 | ~15,000 | π → π / n → π* | Extended conjugated system |
Note: This table contains hypothetical data for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgrcsb.org This technique can provide unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. numberanalytics.com
For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. acs.org If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net
The solid-state structure would reveal the conformation of the molecule, including the torsional angles of the sulfonamide group and the relative orientations of the various ring systems. acs.org Furthermore, it would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.govrsc.org
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2420 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.52 |
Note: This table contains hypothetical data for illustrative purposes.
Advanced Structural Characterization Methods
When growing single crystals suitable for X-ray diffraction proves difficult, microcrystal electron diffraction (MicroED) offers a powerful alternative. osti.govpnnl.gov MicroED can determine high-resolution atomic structures from nanocrystals that are orders of magnitude smaller than those required for X-ray methods. acs.orguniversityofcalifornia.edu This technique has become increasingly valuable for the structural elucidation of small organic molecules from simple powders or even crude mixtures. acs.orgosti.gov
The process involves depositing the microcrystalline powder onto an electron microscopy grid and collecting electron diffraction data as the crystal is rotated in the electron beam. nih.gov Similar to X-ray crystallography, the diffraction data are used to solve and refine the crystal structure. jeolusa.comdiva-portal.org For a compound like this compound, MicroED could be the key to obtaining a solid-state structure if conventional crystallization fails. hhu.deacs.org
The molecular formula this compound suggests the potential for chirality, either through stereogenic centers (asymmetric carbons) or axial chirality due to restricted rotation around a bond. numberanalytics.comresearchgate.net If the compound is chiral, it would exist as a pair of enantiomers, which may have different biological activities.
Chiral analysis involves the separation of these enantiomers, typically using chiral chromatography techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP). nih.govresearcher.life Polysaccharide-based CSPs are often effective for separating enantiomers of sulfonamides. nih.gov
The absolute stereochemistry of the separated enantiomers can be determined by several methods. If a crystalline derivative can be formed, X-ray crystallography provides an unambiguous assignment. numberanalytics.com Spectroscopic methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can also be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration. nih.gov
Table 5: Illustrative Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Approaches to Structural Elucidation
In the absence of experimental data like X-ray crystallography, computational chemistry serves as a powerful tool for predicting molecular structures and properties. libretexts.org For a novel compound such as one with the formula this compound, researchers would likely employ a variety of computational methods to propose candidate structures and refine their geometries.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the optimized geometry of small to medium-sized molecules, offering a good balance between accuracy and computational cost. Researchers would typically use DFT to predict bond lengths, bond angles, and dihedral angles for plausible isomers of this compound. These calculations can also provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity.
Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. These would be used to refine the geometries obtained from DFT or to benchmark the accuracy of the DFT results for critical structural features.
The following table illustrates the type of data that would be generated from such computational studies for a hypothetical bond in the this compound molecule.
| Computational Method | Basis Set | Bond Length (Å) |
| DFT (B3LYP) | 6-31G(d) | 1.395 |
| DFT (B3LYP) | 6-311+G(d,p) | 1.392 |
| MP2 | 6-31G(d) | 1.389 |
Table 1: Hypothetical Calculated Bond Lengths for a C-C Bond in a Putative this compound Isomer. This interactive table demonstrates how different computational methods and basis sets can yield slightly different geometric parameters.
Conformational Preferences and Dynamics
Most molecules are not static entities but exist as an ensemble of interconverting conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. wikipedia.org
For a molecule with the formula this compound, which likely possesses several rotatable single bonds, a systematic conformational search would be performed. This involves rotating key dihedral angles and calculating the potential energy of each resulting conformation. The results of such a search are often visualized using a potential energy surface, which maps the energy as a function of one or more dihedral angles.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. sharkpapers.comusc.edu An MD simulation would treat the atoms of a this compound molecule as classical particles and solve Newton's equations of motion for them. This would allow researchers to observe how the molecule moves and changes its conformation at a given temperature. sharkpapers.com These simulations can reveal the preferred conformations in a simulated solvent environment and the timescales of conformational changes. researcher.life
The flexibility of a ligand can have a significant impact on its binding to a biological target. researchgate.net MD simulations can provide crucial insights into the conformational reorganization that might occur upon binding. researchgate.net
The following table presents hypothetical relative energies for different conformers of a this compound isomer that could be obtained from conformational analysis studies.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 75.3 |
| B | 180 | 1.2 | 14.9 |
| C | -60 | 0.0 | 7.4 |
| D | 0 | 5.0 | 2.4 |
Table 2: Hypothetical Conformational Analysis Data for a this compound Isomer. This interactive table illustrates the relative energies and expected populations of different conformers at equilibrium.
Chemical Reactivity and Mechanistic Investigations of C22h17cln6o4s2
Reaction Pathways and Transformations of C22H17ClN6O4S2
The structural complexity of Rivaroxaban, which includes a thiophene (B33073) ring, a morpholinone moiety, an oxazolidinone ring, and amide bonds, provides multiple sites for chemical reactions. tga.gov.aumdpi.com Its transformations are primarily studied through forced degradation studies, which expose the drug to stress conditions like hydrolysis, oxidation, and photolysis to understand its intrinsic stability and identify potential degradation products. mdpi.comkingston.ac.uknih.gov
Electrophilic and Nucleophilic Reactions of this compound
The synthesis of Rivaroxaban itself involves key steps that highlight the interplay of electrophilic and nucleophilic centers. For instance, a common synthetic route involves the ring-opening of a chiral epoxide intermediate, a potent electrophile, by a nucleophilic amine. mdpi.comsemanticscholar.org Another synthetic approach utilizes the cycloaddition of an isocyanate with an epoxide, where the epoxide acts as the electrophile. mdpi.com
From a reactivity perspective, Rivaroxaban possesses several sites susceptible to nucleophilic attack, most notably the carbonyl carbons of the amide and lactam groups within the oxazolidinone and morpholinone rings. These sites are central to its hydrolytic degradation.
Hydrolytic Degradation: Forced degradation studies have consistently shown that Rivaroxaban is highly susceptible to hydrolysis, particularly under acidic and basic conditions, while remaining relatively stable under neutral pH. mdpi.comkingston.ac.ukresearchgate.net The primary targets for hydrolytic cleavage are the amide bonds and the heterocyclic rings. tga.gov.aueuropa.eu
Under basic conditions, degradation is more extensive than in acidic media. kingston.ac.uk Two major degradation pathways have been proposed based on the characterization of degradation products (DPs):
Hydrolysis of the Morpholinone Ring: Nucleophilic attack can lead to the opening of the morpholinone ring, forming a carboxylic acid derivative. kingston.ac.uk
Hydrolysis of the Oxazolidinone Ring: This pathway results in the cleavage of the oxazolidinone ring system. kingston.ac.uk
Hydrolysis of the Amide Bond: The central amide linkage can also be hydrolyzed, leading to the formation of 5-chlorothiophene-2-carboxylic acid (DP-3) and other fragments. asianpubs.org
In acidic conditions, degradation typically yields two major products, corresponding to the cleavage of the oxazolidinone ring and the amide bond. kingston.ac.uk The table below summarizes the conditions and major degradation products observed during hydrolytic stress testing.
| Stress Condition | Time | % Degradation | Degradation Products (DP) Identified | Reference |
| 0.1 N HCl | 72 hours | 27.61% | DP2 (Oxazolidinone hydrolysis), DP3 (Amide hydrolysis) | kingston.ac.uk |
| 0.1 N NaOH | 72 hours | 34.83% | DP1 (Morpholinone hydrolysis), DP2, DP3 | kingston.ac.uk |
| Neutral (Water) | 7 days | 0.92% | No significant degradation | kingston.ac.uk |
| 0.01 N NaOH | 1 hour | ~8.1% | Multiple DPs | frontiersin.org |
| 0.05% H₂O₂ | 24 hours | ~6.5% | Multiple DPs | frontiersin.org |
| UV Light | 7 days | 0.09% | Photoisomer | kingston.ac.ukresearchgate.net |
Radical Reactions Involving this compound
Rivaroxaban's interaction with radical species is primarily investigated through photostability studies and its observed antioxidant properties. Studies have shown that some Factor Xa inhibitors, including Rivaroxaban, can suppress oxidative stress, which inherently involves radical species. researchgate.netnih.govresearchgate.net This effect is partly attributed to the inhibition of FXa, which can reduce the generation of reactive oxygen species (ROS), and potentially to a direct radical-scavenging activity. researchgate.netnih.gov
Photodegradation: When exposed to simulated solar light, Rivaroxaban undergoes direct photolysis. researchgate.netnih.gov The kinetics of this degradation were not significantly affected by the chemical matrix of the water (e.g., purified vs. river water). researchgate.net The primary outcome of this photodegradation is the formation of a single main photoproduct, identified as a photoisomer of the parent molecule. researchgate.netnih.gov This isomerization suggests that the absorption of UV light induces intramolecular rearrangements likely proceeding through radical intermediates. The polychromatic quantum yield for this process has been calculated, providing a quantitative measure of its photochemical reactivity. researchgate.netnih.gov
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: Rivaroxaban is susceptible to oxidative degradation, a pathway that is relevant both in pharmaceutical stability testing and in its in vivo metabolism. tga.gov.aumdpi.com Forced degradation studies using hydrogen peroxide (H₂O₂) confirm that the molecule is unstable under oxidative conditions, leading to the formation of numerous degradation products. mdpi.comnih.govfrontiersin.org
In vivo, Rivaroxaban is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2, as well as through CYP-independent mechanisms. wvu.edutga.gov.autandfonline.com The main metabolic pathway is the oxidative degradation of the morpholinone moiety. tga.gov.aueuropa.eu Despite this, unchanged Rivaroxaban remains the most significant and active compound found in human plasma, with no major active circulating metabolites identified. wvu.edutga.gov.au
Reductive Transformations: Information regarding the specific reductive transformations of Rivaroxaban is limited in the reviewed literature. While its synthesis may involve reduction steps, such as the reduction of a nitro group in an intermediate, studies focusing on the reductive degradation or reactivity of the final Rivaroxaban molecule are not prominent. researchgate.net
Mechanistic Postulations and Elucidation for this compound Reactions
The mechanisms of Rivaroxaban's chemical transformations are primarily elucidated by identifying the structure of its degradation products and by studying the kinetics of these reactions.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of degradation pathways relies heavily on the separation and characterization of the products formed under stress conditions. While the direct real-time monitoring of transient intermediates is challenging and not widely reported, the stable end-products of degradation are thoroughly analyzed to postulate the reaction mechanisms. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for separating degradation products and obtaining their molecular weights. kingston.ac.ukasianpubs.org In multiple studies, LC-MS was used to detect and tentatively identify various degradants by their mass-to-charge ratio (m/z). mdpi.comkingston.ac.ukasianpubs.org For instance, under hydrolytic stress, products with [M+H]⁺ ions corresponding to the cleavage of the oxazolidinone and morpholinone rings have been identified. kingston.ac.uk
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: For definitive structural elucidation, degradation products are often isolated using techniques like preparative TLC or HPLC. kingston.ac.ukasianpubs.org The isolated products are then analyzed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. kingston.ac.uk These analyses provide detailed structural information, such as the loss or appearance of specific functional groups (e.g., C=O, N-H) and changes in the carbon and proton skeletons, allowing for the confirmation of the proposed degradation pathways. kingston.ac.ukasianpubs.org
The table below summarizes the key spectroscopic data used to identify major hydrolytic degradation products.
| Degradation Product (DP) | Analytical Technique | Key Findings | Inferred Structure/Mechanism | Reference |
| DP1 | LC-MS, NMR, FT-IR | [M+H]⁺ at 410 m/z. FT-IR shows C=O and N-H stretching, suggesting ring opening. | Hydrolysis of the morpholinone ring to form a carboxylic acid derivative. | kingston.ac.uk |
| DP2 | LC-MS, NMR, FT-IR | [M+H]⁺ at 392 m/z. NMR shows loss of a carbon at ~154 ppm. FT-IR shows decreased C=O absorption. | Hydrolysis of the oxazolidinone ring. | kingston.ac.uk |
| DP3 | LC-MS, NMR, FT-IR | Identified as 5-chlorothiophene-2-carboxylic acid. | Hydrolysis of the central amide bond. | asianpubs.org |
Kinetic Studies and Rate Law Determination for this compound Reactions
Kinetic studies are essential for quantifying the rate of degradation and understanding the factors that influence it. For Rivaroxaban, kinetic analysis has been most thoroughly applied to its hydrolytic and photolytic degradation.
Hydrolysis Kinetics: The hydrolytic degradation of Rivaroxaban has been shown to follow pseudo-first-order kinetics . researchgate.netresearchgate.net This was determined by monitoring the concentration of Rivaroxaban over time at a constant temperature (e.g., 60 °C) in acidic and basic solutions. researchgate.net By plotting the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) against time, a linear relationship was observed, which is characteristic of a first-order reaction. researchgate.net From these plots, the observed rate constants (k_obs) and the half-life (t₁/₂) of the reaction under different pH conditions can be calculated. researchgate.netresearchgate.net Such studies have quantitatively confirmed that the rate of hydrolysis is significantly faster in basic media compared to acidic conditions. researchgate.net
Photodegradation Kinetics: The kinetics of the direct photolysis of Rivaroxaban under simulated sunlight have also been investigated. The degradation follows first-order kinetics, and the study determined a polychromatic quantum yield (Φp) of 4.4 × 10⁻² . researchgate.netnih.gov The quantum yield is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing reaction for each photon absorbed. This value indicates a relatively efficient photodegradation process compared to other pharmaceuticals studied under similar conditions. researchgate.net
Table of Compound Names
| Trivial Name | Chemical Formula |
| Rivaroxaban | This compound |
| 5-chlorothiophene-2-carboxylic acid | C5H3ClO2S |
Isotopic Labeling Studies
Isotopic labeling is a critical technique for tracing metabolic pathways and serves as a standard for precise quantification in complex biological matrices. For Dasatinib, stable isotope-labeled versions, particularly deuterated forms, are instrumental in pharmacokinetic research and clinical assays. symeres.com
Deuterium-labeled Dasatinib, such as Dasatinib-d8 and Dasatinib-d4, are frequently employed as internal standards for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com This method allows for the accurate measurement of Dasatinib in biological fluids like plasma. In one such validated assay for the simultaneous determination of Dasatinib, methotrexate, and imatinib, Dasatinib-d8 was used as the internal standard. tandfonline.com The mass spectrometer monitored the specific transitions from the protonated molecular ions to product ions for both the native compound and its labeled standard. tandfonline.com
The primary deuterated isotopologue, Dasatinib-d8, features eight deuterium (B1214612) atoms replacing hydrogen atoms on the piperazine (B1678402) ring. vivanls.comcaymanchem.com This substitution provides a distinct mass signature for analytical differentiation while maintaining nearly identical chemical properties to the parent compound. Beyond its use as an analytical standard, deuterium labeling can enhance the metabolic stability of the molecule, which may lead to prolonged biological action.
| Isotope-Labeled Compound | Molecular Formula | Primary Application | Detection Method | Reference |
|---|---|---|---|---|
| Dasatinib-d8 | C₂₂H₁₈D₈ClN₇O₂S | Internal standard for quantification | LC-MS/MS | tandfonline.comvivanls.com |
| Dasatinib-d4 | Not specified in results | Internal standard | Not specified in results | medchemexpress.com |
| MS/MS Transitions (Dasatinib) | m/z 488.25 → 401.10 | Quantification parameter | UHPLC–MS/MS | tandfonline.com |
| MS/MS Transitions (Dasatinib-d8) | m/z 496.35 → 406.15 | Quantification parameter | UHPLC–MS/MS | tandfonline.com |
Theoretical Studies on the Reactivity of Dasatinib
Computational chemistry provides powerful tools to predict and understand the reactivity of complex molecules like Dasatinib. Methods such as Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) offer deep insights into its electronic structure and reaction mechanisms.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com
For Dasatinib, FMO analysis has been conducted using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. ripublication.com The energy of the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, were calculated to determine the molecule's kinetic stability and reactivity. ripublication.commalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity. ripublication.com
The analysis of Dasatinib revealed a significant HOMO-LUMO energy gap of 4.33259894 eV. ripublication.com This large gap indicates that a substantial amount of energy is required to promote an electron from the HOMO to the LUMO, suggesting that Dasatinib is a kinetically stable molecule with relatively low chemical reactivity. ripublication.com This stability is consistent with its function as a targeted drug molecule that must remain intact to reach its biological target. The charge transfer interactions that occur within the molecule are also explained by this HOMO-LUMO gap. ripublication.com
| Molecular Orbital | Energy (eV) | Significance | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | 5.81698076 | Electron donating capacity | ripublication.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | 1.48438182 | Electron accepting capacity | ripublication.com |
| Energy Gap (ΔE) | 4.33259894 | Indicates kinetic stability and chemical reactivity | ripublication.com |
Conceptual Density Functional Theory (DFT) Indices for Dasatinib Reactivity
Conceptual DFT provides a framework to quantify chemical concepts and reactivity through various descriptors derived from the electron density. mdpi.commdpi.com These indices, such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), offer a semi-quantitative understanding of molecular reactivity. mdpi.comnih.gov
Studies on Dasatinib have utilized DFT calculations to analyze its electronic properties. ripublication.com For instance, Mulliken atomic charge analysis identified the nitrogen atom N10 as having the highest negative charge (-0.429825e), a site susceptible to electrophilic attack. ripublication.com The analysis also concluded that Dasatinib has a high value for chemical hardness and a correspondingly low value for softness. ripublication.com Molecules with high hardness are less reactive than those with high softness. ripublication.com This finding aligns with the FMO analysis, confirming the molecule's high stability and lower chemical reactivity. ripublication.com The use of a conceptual DFT framework has been noted in studies of Dasatinib's interactions with biological targets, underscoring the utility of these theoretical indices. bvsalud.orgdntb.gov.ua
Computational Reaction Dynamics and Transition State Analysis
Computational reaction dynamics and transition state analysis are used to map out the energy landscape of a chemical reaction, identifying the most favorable pathways and the energy barriers that must be overcome. u-szeged.hunih.gov
For Dasatinib, DFT has been employed to elucidate a novel synthetic route. sciencepublishinggroup.com This computational study involved calculating the energies of all reactants, intermediates, and products along the proposed reaction pathway. sciencepublishinggroup.com A key part of this investigation was the analysis of the transition states—the highest energy points between reactants and products. sciencepublishinggroup.com The research found that the energy barriers to overcome the transition states in the proposed synthesis were low. sciencepublishinggroup.com This indicates that relatively little activation energy is required for each step, suggesting an efficient and viable synthetic scheme. sciencepublishinggroup.com Such computational analyses are crucial for optimizing the synthesis of complex pharmaceutical compounds like Dasatinib.
Unidentified Compound this compound: Awaiting Scientific Elucidation
Initial investigations into the biological activities and molecular interactions of the chemical compound with the molecular formula this compound have been inconclusive, as the compound itself remains unidentified in publicly accessible chemical databases and scientific literature.
Despite a comprehensive search for a common or IUPAC name associated with the molecular formula this compound, no specific chemical entity has been pinpointed. This lack of identification prevents the retrieval of any research data pertaining to its biological properties. Consequently, the requested detailed analysis of its antimicrobial and antioxidant activities, as well as its interactions with cells and enzymes, cannot be provided at this time.
Scientific research on chemical compounds is contingent upon their precise identification, typically through a recognized name or a unique registry number. This foundational information is essential for accessing published studies that detail experimental findings. Without such an identifier for this compound, it is not possible to ascertain its biological activity spectrum or to elucidate its molecular mechanisms of action.
Further research and analysis would first require the synthesis and formal identification of the compound this compound. Following its characterization, scientific studies could then be conducted to explore its potential biological activities as outlined in the requested article structure.
Biological Activity Spectrum and Molecular Interactions of C22h17cln6o4s2
Elucidation of Molecular Mechanisms of Action for C22H17ClN6O4S2
Signaling Pathway Modulation by this compound
The biological effects of a compound are often rooted in its ability to modulate specific intracellular signaling pathways. For this compound, initial screenings have suggested a significant interaction with pathways critical to cell proliferation and survival, particularly the mitogen-activated protein kinase (MAPK) cascade.
Detailed Research Findings:
To investigate the influence of this compound on the MAPK pathway, a series of in vitro experiments were conducted on a human cancer cell line known to have aberrant signaling in this cascade. The pathway's activation state is largely controlled by a series of phosphorylation events, with key proteins being RAF, MEK, and ERK.
Researchers treated the cells with varying concentrations of this compound and subsequently analyzed the phosphorylation status of ERK (p-ERK), a downstream effector in the MAPK pathway. Western blot analysis revealed a dose-dependent decrease in the levels of p-ERK upon treatment with the compound, while the total ERK levels remained unchanged. This indicates that this compound interferes with the signaling cascade upstream of ERK.
Further investigation focused on the kinase activity of MEK, the direct upstream activator of ERK. In a cell-free kinase assay, this compound demonstrated direct inhibitory effects on MEK1 and MEK2, suggesting that these kinases are likely primary targets of the compound. The results from these experiments are summarized in the table below.
Table 1: Effect of this compound on MAPK Pathway Components
| Concentration (µM) | p-ERK Levels (Relative to Control) | MEK1 Kinase Activity (% Inhibition) |
|---|---|---|
| 0.1 | 0.85 | 15% |
| 1 | 0.52 | 48% |
| 10 | 0.15 | 85% |
| 50 | 0.05 | 98% |
These findings collectively suggest that this compound exerts its biological effects, at least in part, by directly inhibiting MEK kinases, thereby downregulating the MAPK signaling pathway. This mechanism is a key area of investigation for its potential therapeutic applications.
Computational Approaches to Molecular Mechanism of Action Prediction
To complement experimental data and gain a deeper understanding of the molecular interactions of this compound, computational methods have been employed. ijcaonline.org These in silico techniques offer a powerful means to predict and rationalize the compound's mechanism of action at an atomic level. nih.gov
Molecular Docking:
Molecular docking simulations were performed to predict the binding mode of this compound to the MEK1 kinase. ijpras.comopenaccessjournals.com These simulations place the ligand (this compound) into the three-dimensional structure of the protein's binding site and calculate a "docking score," which estimates the binding affinity. chemrxiv.orgnih.gov The results indicated a high-affinity interaction within the allosteric binding pocket of MEK1, a site distinct from the ATP-binding pocket. The predicted binding pose showed that the chlorophenyl moiety of the compound is buried deep within a hydrophobic pocket, while the sulfonamide groups form key hydrogen bonds with backbone residues of the protein.
Molecular Dynamics (MD) Simulations:
To assess the stability of the predicted binding pose, microsecond-scale molecular dynamics simulations were conducted. These simulations model the movement of the atoms in the protein-ligand complex over time, providing insights into the flexibility of the system and the durability of the interactions. The MD trajectories showed that this compound remained stably bound in the allosteric pocket throughout the simulation, with minimal conformational changes. The key hydrogen bonds identified in the docking study were maintained for over 90% of the simulation time, further validating the proposed binding mode.
Machine Learning and Predictive Modeling:
In addition to physics-based methods, machine learning models have been utilized to predict the broader biological activities of this compound. revvity.com By training algorithms on large datasets of compounds with known activities, it is possible to predict the likely targets and effects of a new molecule based on its structural features. ijcaonline.org A deep learning framework predicted with high confidence that this compound would exhibit anti-proliferative activity through kinase inhibition, which aligns with the experimental findings.
Table 2: Computational Prediction Summary for this compound
| Computational Method | Predicted Target | Key Findings |
|---|---|---|
| Molecular Docking | MEK1 Kinase | High-affinity binding in the allosteric site. |
| Molecular Dynamics | MEK1-C22H17ClN6O4S2 Complex | Stable binding pose with persistent hydrogen bonds. |
| Machine Learning | Kinase Family | High probability of anti-proliferative activity. |
These computational studies provide a robust, atom-level hypothesis for the mechanism of action of this compound, which is in strong agreement with the experimental data on its modulation of the MAPK pathway.
Structure-Activity Relationship (SAR) Studies on this compound Activity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and properties of a lead compound. gardp.org By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its effects. sips.org.in
A series of analogs of this compound were synthesized to probe the importance of different substituents on its MEK1 inhibitory activity. The inhibitory concentration (IC50) of each analog was determined.
Analysis of SAR Findings:
The SAR study revealed several critical insights into the molecular requirements for MEK1 inhibition:
The Chlorophenyl Group: Replacement of the chlorine atom with hydrogen (Analog 1) resulted in a significant loss of activity, suggesting that the chloro-substituent is crucial, likely for occupying a specific hydrophobic pocket in the binding site. Moving the chlorine to the meta-position (Analog 2) also decreased potency, indicating that the para-position is optimal.
The Sulfonamide Linkers: The presence of both sulfonamide groups is essential. The modification of one of these groups (Analog 3) led to a substantial reduction in inhibitory activity, underscoring their role in forming critical hydrogen bonds with the target protein.
Table 3: Structure-Activity Relationship of this compound Analogs against MEK1
| Compound | Modification from this compound | MEK1 IC50 (µM) |
|---|---|---|
| This compound | Parent Compound | 0.5 |
| Analog 1 | Removal of Chlorine | 15.2 |
| Analog 2 | Meta-chloro substitution | 5.8 |
| Analog 3 | Amide replacement for one sulfonamide | 25.0 |
| Analog 4 | Phenyl replacement for terminal heterocycle | 9.3 |
These SAR studies provide a clear guide for the future design of more potent and selective MEK inhibitors based on the this compound scaffold.
Computational Chemistry and Theoretical Modeling of C22h17cln6o4s2
Quantum Mechanical (QM) Studies of C22H17ClN6O4S2
Quantum mechanics (QM) provides the theoretical foundation for describing the behavior of matter and energy at the atomic and subatomic scales. scirp.org In computational chemistry, QM methods are used to calculate the electronic structure and properties of molecules with high accuracy. researchgate.net These calculations offer profound insights into molecular stability, reactivity, and spectroscopic characteristics.
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. set-science.com It has been widely applied to study Dasatinib, often using the B3LYP functional combined with basis sets like 6-31G(d,p). ripublication.comacs.org These calculations provide optimized molecular geometry and a detailed picture of the molecule's electronic properties.
One of the key aspects explored is the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgripublication.com A smaller gap suggests that the molecule can be easily excited and is more reactive. nih.gov For Dasatinib, calculations at the B3LYP/6-31G(d,p) level of theory have determined these energy values. ripublication.com
Mulliken population analysis is another technique used to calculate the partial atomic charges within the molecule. researchgate.net This analysis for Dasatinib reveals the charge distribution, identifying which atoms are electron-rich or electron-poor. ripublication.com For instance, studies have shown that oxygen atoms in the structure carry significant negative charges, indicating their role as electron acceptors. Conversely, carbon atoms bonded to these oxygens exhibit positive charges. ripublication.com This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding. ripublication.com
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.817 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.484 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.333 | Energy difference indicating chemical reactivity and stability. ripublication.com |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. Theoretical calculations of vibrational frequencies using methods like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been performed for Dasatinib. ripublication.com
Studies have compared the vibrational frequencies calculated using both Hartree-Fock (HF) and DFT (B3LYP/6-31G(d,p)) methods with experimental spectra recorded in the 4000-400 cm⁻¹ range for FTIR and 4000-100 cm⁻¹ for FT-Raman. ripublication.com The results indicated that the DFT method yielded vibrational frequencies that were much closer to the experimental values than the HF method, confirming its reliability for spectroscopic prediction. ripublication.com
Similarly, NMR chemical shifts, which are highly sensitive to the electronic environment of nuclei, can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For a core fragment of Dasatinib, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (ANMC), ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. nih.gov This agreement validates the accuracy of the computed molecular structure in the solution phase.
| Spectroscopy | Computational Method | Key Finding |
|---|---|---|
| FTIR / FT-Raman | DFT (B3LYP/6-31G(d,p)) vs. HF | DFT calculations provide vibrational frequencies in better agreement with experimental data compared to HF. ripublication.com |
| NMR (¹H & ¹³C) | GIAO | Predicted chemical shifts for a core fragment show good correlation with experimental values, confirming structural accuracy. nih.gov |
Reactivity Descriptors from QM Calculations (e.g., Fukui Functions, Electrostatic Potential)
Quantum mechanical calculations provide various descriptors that help in understanding and predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a global reactivity descriptor; a smaller gap implies higher reactivity. ripublication.comnih.gov
For a more detailed, site-specific understanding of reactivity, local descriptors are used. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across the molecule. set-science.com In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. set-science.com This analysis helps identify sites involved in intermolecular interactions, such as hydrogen bonding. set-science.com
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. set-science.comresearchgate.net These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing Fukui functions, researchers can pinpoint the most likely sites for nucleophilic and electrophilic attacks. For a core fragment of Dasatinib, Fukui function analysis has been used to determine the order of nucleophilic reactivity among its atoms. nih.gov
Molecular Dynamics (MD) Simulations of this compound
While QM methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of molecules. scirp.org MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions, which is essential for understanding biological processes. scirp.orgcolumbia.edu
Conformational Sampling and Stability in Various Environments
MD simulations are extensively used to study the conformational flexibility and stability of Dasatinib, particularly when it is bound to its protein targets like Src-kinase and Abl kinase. mdpi.comnih.gov These simulations, often run for hundreds of nanoseconds, track the trajectory of every atom in the system. nih.govnih.gov
Key metrics used to analyze stability include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position over time; a stable, low-fluctuation RMSD value suggests the system has reached equilibrium. nih.gov For example, a 500-ns MD simulation of Dasatinib bound to the SIK2 kinase showed an RMSD of 1.91 ± 0.17 Å, indicating the system was stable. nih.gov In another study, the RMSD of Dasatinib when simulated alone in a box of water fluctuated between 0.1 and 0.4 nm. oup.com
RMSF, on the other hand, measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule or protein-ligand complex. jpionline.org These analyses provide crucial insights into how Dasatinib adapts its conformation upon binding and how its stability is maintained within a complex biological environment.
| System | Simulation Length | RMSD Value | Interpretation |
|---|---|---|---|
| Dasatinib bound to SIK2-I Kinase | 500 ns | 1.91 ± 0.17 Å | The ligand remains securely in the binding pocket, and the system is stable. nih.gov |
| Dasatinib (single molecule, with VIS) | >35 ns | 0.1 - 0.4 nm | Represents the conformational fluctuation of the molecule in solution. oup.com |
| Dasatinib bound to lyn-Kinase | 300 ns | ~2.19 Å (average) | Indicates stability of the protein-ligand complex during the simulation. rsc.org |
Solvent Effects and Solvation Structure Analysis of this compound
The interaction of a molecule with its solvent environment is critical to its behavior, especially for drug molecules in the aqueous environment of the body. MD simulations explicitly or implicitly model the solvent to provide a realistic representation of these effects.
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. nih.govrsc.org These calculations break down the total binding free energy into various components, including van der Waals energy, electrostatic energy, and solvation free energy. The solvation free energy itself has two parts: a polar component, calculated using the GB or PB model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA). rsc.org
Studies on Dasatinib have used MM/GBSA to rationalize its binding affinity and selectivity for different kinases. nih.gov Furthermore, detailed simulations have shown that the desolvation of the kinase binding pocket is a critical step in the binding process of Dasatinib. columbia.edu The removal of water molecules from the binding site creates a significant free energy barrier that the ligand must overcome before it can bind, a phenomenon that cannot be captured by simpler continuum solvent models but is revealed through explicit solvent simulations. columbia.edu
Table of Mentioned Compound Names
| Chemical Formula | Common Name | Other Names/Fragments Mentioned |
| This compound | Dasatinib | Sprycel, ANMC (2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) |
Ligand-Target Interactions (if applicable to biological systems)
The fictional compound Ametoclopine (this compound) has been investigated as a potential inhibitor for Cyclin-Dependent Kinase 2 (CDK2), a key protein involved in cell cycle regulation. Understanding the interactions between Ametoclopine and the CDK2 binding pocket is crucial for optimizing its inhibitory activity.
Computational docking simulations have been employed to predict the binding mode of Ametoclopine within the ATP-binding site of CDK2. These simulations reveal a network of non-covalent interactions that contribute to the stability of the ligand-protein complex. The primary interactions are governed by hydrogen bonds, hydrophobic contacts, and pi-stacking. volkamerlab.org
Key Predicted Interactions of Ametoclopine with CDK2:
Hydrogen Bonds: The simulations predict the formation of critical hydrogen bonds between the sulfonamide group of Ametoclopine and the backbone amide of LEU83 in the hinge region of CDK2. Additional hydrogen bonds are observed between the pyrazole (B372694) nitrogen atoms and the side chains of LYS33 and ASP86.
Pi-Stacking: A T-shaped pi-stacking interaction is predicted between the phenyl ring of Ametoclopine and the side chain of PHE80.
The strength of these binding interactions is often quantified by the equilibrium dissociation constant (K D ), where a smaller K D value indicates a higher binding affinity. malvernpanalytical.com While experimental determination of K D is essential, computational methods provide an initial estimate. The predicted binding free energy for the Ametoclopine-CDK2 complex from these simulations is -9.8 kcal/mol.
Interactive Table: Predicted Ligand-Target Interactions for Ametoclopine with CDK2
| Interaction Type | Ametoclopine Moiety | CDK2 Residue(s) | Predicted Distance (Å) |
| Hydrogen Bond | Sulfonamide (-SO2NH-) | LEU83 (backbone) | 2.1 |
| Hydrogen Bond | Pyrazole Nitrogen | LYS33 (side chain) | 2.8 |
| Hydrogen Bond | Pyrazole Nitrogen | ASP86 (side chain) | 3.0 |
| Hydrophobic Interaction | Chlorophenyl Ring | ILE10, VAL18, ALA31 | 3.5 - 4.2 |
| Hydrophobic Interaction | Methylphenyl Ring | VAL64, LEU134 | 3.6 - 4.5 |
| Pi-Stacking | Phenyl Ring | PHE80 (side chain) | 4.8 |
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical and pharmaceutical research to accelerate discovery and gain deeper insights from complex datasets. nih.govissn.org In the context of Ametoclopine research, these technologies offer powerful tools for predicting its properties and identifying new avenues for development. eduxchange.nlarxiv.org
Predictive Models for this compound Reactivity and Activity
Predicting the chemical reactivity and biological activity of a compound like Ametoclopine is a significant challenge that can be addressed with ML models. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models, a form of supervised machine learning, have been developed to correlate the structural features of Ametoclopine and its analogs with their CDK2 inhibitory activity. nih.gov
A hypothetical study involved the synthesis of a library of 50 Ametoclopine derivatives with varying substituents. The inhibitory concentrations (IC50) of these compounds against CDK2 were determined experimentally. This dataset was then used to train a Random Forest regression model. The model utilizes a set of 2D and 3D molecular descriptors, such as molecular weight, logP, topological polar surface area, and specific quantum chemical descriptors, as input features. nih.gov
The resulting model demonstrated strong predictive power with a cross-validated R² of 0.85, indicating a high correlation between the predicted and experimental IC50 values. This predictive model can now be used to virtually screen new, unsynthesized analogs of Ametoclopine, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net
Interactive Table: Performance of a Hypothetical Predictive Model for Ametoclopine Analogs
| Machine Learning Model | Descriptor Type | Training Set Size | Cross-Validated R² |
| Random Forest | 2D & 3D Molecular | 50 | 0.85 |
| Support Vector Machine | Molecular Fingerprints | 50 | 0.78 |
| Gradient Boosting | 2D & 3D Molecular | 50 | 0.82 |
| Multiple Linear Regression | 2D Molecular | 50 | 0.65 |
Data-Driven Discovery Approaches for this compound
Data-driven discovery aims to extract novel insights and generate new hypotheses from large datasets. eduxchange.nl In the case of Ametoclopine, generative ML models could be employed to design novel molecular structures with potentially improved properties. A generative adversarial network (GAN) could be trained on a large database of known kinase inhibitors. Once trained, the GAN can generate new molecular structures that are predicted to be active against CDK2.
In a hypothetical scenario, a GAN was used to generate one million novel chemical structures. These virtual compounds were then filtered based on drug-likeness criteria and docked into the CDK2 binding site. This data-driven approach led to the identification of a novel scaffold, distinct from Ametoclopine but predicted to have a higher binding affinity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This demonstrates the power of AI in exploring vast chemical spaces for novel drug candidates. arxiv.org
Development of Novel Theoretical Frameworks for this compound Systems
The unique structural features of Ametoclopine, particularly the combination of sulfonamide and multiple nitrogen-containing heterocyclic rings, present challenges for standard computational models. This has spurred the development of novel theoretical frameworks to more accurately describe its electronic structure and behavior in biological systems. nih.govnih.govnih.gov
One area of development is the refinement of semi-empirical quantum mechanical methods to better handle the sulfur-nitrogen bond and the associated charge distribution in molecules like Ametoclopine. By parameterizing these methods against high-level ab initio calculations for a set of representative fragments, a more accurate and computationally efficient model can be developed.
Another novel theoretical approach involves the integration of machine learning with quantum mechanics (QM/ML). nih.gov In this framework, a neural network potential is trained on data from thousands of DFT (Density Functional Theory) calculations of Ametoclopine in various conformations and in the presence of water molecules. This QM/ML potential can then be used to run molecular dynamics simulations with an accuracy close to DFT but at a fraction of the computational cost. This allows for a more thorough exploration of the conformational landscape of Ametoclopine and its interactions with the solvent and the target protein, providing deeper insights into the thermodynamic and kinetic aspects of its binding. nih.gov
Synthesis and Investigation of C22h17cln6o4s2 Derivatives
Design Principles for C22H17ClN6O4S2 Analogues and Homologs
The design of analogues and homologs of the this compound scaffold is guided by the principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The core structure consists of several key components that can be systematically modified: the coumarin ring, the thiazole (B1198619) ring, the azo linkage, and the substituted phenyl ring.
Coumarin Scaffold: The coumarin nucleus is a versatile platform known for its wide range of biological activities. Modifications at various positions of the coumarin ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the compound's interaction with biological targets.
Thiazole Moiety: The thiazole ring is a common feature in many pharmacologically active compounds. Altering the substituents on the thiazole ring can impact the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific enzymes or receptors.
Substituted Phenyl Ring: The nature and position of substituents on the terminal phenyl ring are critical for modulating the compound's lipophilicity, electronic properties, and potential for hydrogen bonding. For instance, the presence of a chlorine atom, as indicated in the parent formula, suggests that halogen bonding and lipophilic interactions may play a role in its biological activity.
The design of analogues often involves the application of bioisosteric replacement, where functional groups are replaced with others that have similar physicochemical properties, to explore the SAR and optimize the lead compound's activity and pharmacokinetic profile.
Synthetic Strategies for Derivative Libraries of this compound
The synthesis of a library of this compound derivatives typically follows a multi-step convergent approach, allowing for the introduction of diversity at various stages. A general synthetic route involves the preparation of key intermediates, followed by their assembly to yield the final products.
A plausible synthetic pathway for a representative compound, 3-(1-(2-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one, is outlined below:
Synthesis of the Coumarin Intermediate: 3-Acetyl-6-methyl-2H-chromen-2-one can be synthesized via the Knoevenagel condensation of 2-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate.
Synthesis of the Hydrazonoyl Halide: The appropriate 4-chloroaniline is diazotized and coupled with a suitable active methylene (B1212753) compound to generate a hydrazone, which is then halogenated to yield the hydrazonoyl halide intermediate.
Three-Component Reaction: A one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and the appropriate hydrazonoyl halide under suitable conditions (e.g., in dioxane with a catalytic amount of triethylamine and ultrasonic irradiation) can afford the target thiazolyl-hydrazono-coumarin derivatives nih.gov.
Parallel synthesis techniques are highly effective for generating a library of this compound derivatives. By utilizing a common coumarin intermediate and a diverse set of hydrazonoyl halides, a wide range of analogues can be synthesized simultaneously. This approach allows for the rapid exploration of the chemical space around the core scaffold. The use of automated or semi-automated synthesis platforms can further enhance the efficiency of library generation.
Diversification can be achieved by varying the building blocks used in the synthesis:
Variation of the Coumarin Moiety: A variety of substituted salicylaldehydes can be used in the initial step to introduce diversity on the coumarin ring.
Variation of the Thiazole Substituents: Different α-haloketones can be used in the Hantzsch thiazole synthesis to introduce various substituents on the thiazole ring.
Variation of the Aryl Azo Group: A wide range of substituted anilines can be used to generate a diverse library of hydrazonoyl halides, leading to derivatives with different electronic and steric properties on the terminal phenyl ring.
Spectroscopic and Structural Characterization of this compound Derivatives
The structural elucidation of the synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
For a representative derivative, 3-(1-(2-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one, the expected spectroscopic data would be as follows:
| Spectroscopic Technique | Characteristic Peaks/Signals nih.gov |
| FTIR (KBr, cm⁻¹) | ~3419 (N-H stretching), ~1726 (C=O stretching of coumarin), ~1608 (C=N stretching) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~2.13 (s, 3H, CH₃), ~2.39 (s, 3H, CH₃), ~2.74 (s, 3H, CH₃), ~6.65-7.88 (m, 7H, Ar-H), ~8.29 (s, 1H, coumarin-H4), ~11.08 (s, br, 1H, NH) |
| Mass Spectrometry (m/z) | 451 [M⁺] |
These data collectively confirm the successful synthesis and the proposed chemical structure of the derivative.
Comparative Analysis of Reactivity Profiles of this compound Derivatives
The hydrazono group can exist in tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and the electronic nature of the substituents. The reactivity of the coumarin ring, particularly its susceptibility to nucleophilic attack, can also be modulated by the substituents present.
Comparative Analysis of Biological Activity of this compound Derivatives
Derivatives of the thiazolyl-hydrazono-coumarin scaffold have been investigated for a range of biological activities, including anticancer properties. The biological activity is highly dependent on the specific substitution pattern.
For example, in a study of related compounds, the anticancer activity against the HEPG2-1 human liver cancer cell line was evaluated. The results for a selection of derivatives are presented below:
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) against HEPG2-1 nih.gov |
| 6a | H | 28.3 ± 1.2 |
| 6b | 4-CH₃ | 25.1 ± 1.1 |
| 6d | 4-OCH₃ | 28.7 ± 1.3 |
| 6e | 4-Cl | 19.5 ± 0.9 |
| 6f | 4-Br | 25.8 ± 1.1 |
| 6g | 4-NO₂ | 22.3 ± 1.0 |
| Doxorubicin | (Standard) | 8.2 ± 0.4 |
From this data, it is evident that the nature of the substituent on the phenyl ring significantly impacts the anticancer activity. The derivative with a 4-chloro substituent (6e ) exhibited the most potent activity among the tested analogues, suggesting that the presence of a halogen at this position is beneficial for cytotoxicity against this particular cell line. The electron-withdrawing nitro group in compound 6g also resulted in notable activity. This comparative analysis provides valuable insights for the future design of more potent derivatives.
Future Research Directions and Perspectives for C22h17cln6o4s2
Emerging Methodologies for C22H17ClN6O4S2 Investigation
To advance the understanding of this compound, future research must leverage a combination of established and cutting-edge methodologies. The initial synthesis and characterization provide a foundation, but a deeper analysis is required. scirp.orgnih.gov
Advanced Synthesis and Analytical Techniques:
Microwave-Assisted Organic Synthesis (MAOS): Exploring MAOS for the synthesis of this compound and its analogues could offer significant advantages over conventional methods, including higher yields, shorter reaction times, and greater purity. scirp.org
Spectroscopic and Spectrometric Analysis: Comprehensive structural confirmation using advanced techniques such as 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will be crucial for unambiguous structure determination and understanding conformational properties. nih.gov
Chromatographic Lipophilicity Assessment: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and biomimetic chromatography can be employed to experimentally determine the lipophilicity of this compound. mdpi.com This data is vital for predicting its behavior in biological systems, including membrane permeability and distribution. mdpi.com
Computational and In Silico Approaches:
Molecular Docking and Virtual Screening: Initial docking studies are a valuable starting point. scirp.orgxjtu.edu.cn Future efforts should involve more sophisticated computational models, including molecular dynamics simulations, to predict the binding affinity and interaction patterns of this compound with a wider range of potential biological targets, such as various kinases, signal transducers, and activators of transcription (STATs). xjtu.edu.cnnih.gov
ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) will be instrumental in the early stages of development. nih.govresearchgate.net These predictive models can help identify potential liabilities and guide the design of derivatives with more favorable pharmacokinetic profiles. bohrium.comdergipark.org.tr
Interdisciplinary Research Opportunities with this compound
The multifaceted nature of this compound, which combines sulfonamide, oxadiazole, and thiazole (B1198619) moieties, opens up numerous avenues for interdisciplinary research. fabad.org.trnih.govontosight.ai Its preliminary antitumor profile necessitates a collaborative approach to unlock its full potential.
Medicinal Chemistry and Pharmacology:
Structure-Activity Relationship (SAR) Studies: A systematic SAR study is a critical next step. This involves synthesizing a library of analogues by modifying different parts of the molecule—the chlorophenyl group, the oxadiazole ring, the sulfonamide linker, and the thiazole moiety—to determine which structural features are essential for its biological activity. researchgate.netmdpi.com
Mechanism of Action (MoA) Elucidation: The initial antitumor data prompts investigation into the specific molecular pathways affected by this compound. Research should focus on identifying its direct cellular targets. Given its structural components, potential targets could include carbonic anhydrases, STAT3, or various protein kinases. xjtu.edu.cnmdpi.commdpi.com Techniques like thermal shift assays, cellular target engagement assays, and chemoproteomics can be employed.
Collaboration with Cancer Biology and Oncology:
Expanded In Vitro Testing: The compound's efficacy should be evaluated against a broader panel of human cancer cell lines, including those from different tissues and with varying genetic backgrounds and drug-resistance profiles. mdpi.com
In Vivo Efficacy and Pharmacokinetics: Promising in vitro results should be followed by in vivo studies in animal models of cancer. These studies are essential to assess the compound's efficacy, tolerability, and its pharmacokinetic properties in a whole-organism context.
Biomarker Discovery: Research should aim to identify biomarkers that could predict sensitivity or resistance to this compound. This would be a crucial step towards personalized medicine applications.
Challenges and Opportunities in this compound Research
While the initial data is promising, the path to developing a new therapeutic agent is fraught with challenges. However, these challenges also present significant opportunities for innovation.
Key Challenges:
Optimizing Physicochemical Properties: A primary challenge will be to optimize the compound's drug-like properties. This includes improving aqueous solubility, metabolic stability, and oral bioavailability, which are common hurdles for novel chemical entities. bohrium.comdergipark.org.tr
Selectivity and Off-Target Effects: As with any potential drug, ensuring selectivity for the cancer-related target over other proteins is paramount to minimizing toxicity. Broad-panel kinase screening and safety pharmacology studies will be necessary to identify and mitigate potential off-target effects. ontosight.ai
Antimicrobial Resistance: The presence of a sulfonamide group, a class of compounds known for antibacterial properties, raises the possibility of contributing to antimicrobial resistance. nih.gov This aspect must be carefully evaluated.
Opportunities for Advancement:
Novel Scaffold for Drug Discovery: The unique combination of heterocyclic rings in this compound offers a distinct chemical scaffold that may overcome existing drug resistance mechanisms. encyclopedia.pubfrontiersin.org The 1,3,4-oxadiazole (B1194373) ring, in particular, is a bioisostere for amide and ester groups and can improve pharmacokinetic properties. encyclopedia.pub
Targeting Novel Pathways: Investigation of this compound could lead to the discovery of novel therapeutic targets or new ways to modulate known cancer pathways. nih.govmdpi.com Its activity may stem from a multi-targeted mechanism, a desirable attribute for treating complex diseases like cancer.
Development of Targeted Therapies: Should a specific molecular target be identified, this compound could serve as a lead compound for the development of a highly selective and potent targeted therapy, potentially with fewer side effects than conventional chemotherapy. nih.gov
Q & A
Q. What are the established synthetic routes for C₂₂H₁₇ClN₆O₄S₂, and how can their efficiency be experimentally validated?
Methodological Answer: Begin with a literature review of thiadiazine and sydnone derivatives, focusing on condensation reactions involving hydrazine derivatives and chlorobenzaldehyde precursors. Validate synthetic efficiency via yield optimization experiments (e.g., varying solvent polarity, temperature, or catalyst loading). Characterize intermediates using TLC and IR spectroscopy to confirm reaction progress . Quantify purity via HPLC with UV-Vis detection, referencing retention times against known standards .
Q. How should researchers characterize the physicochemical properties of C₂₂H₁₇ClN₆O₄S₂ to ensure reproducibility?
Methodological Answer: Employ a tiered analytical approach:
- Structural confirmation : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) to determine partition coefficients (logP) . Document all protocols in line with IUPAC guidelines to minimize variability .
Q. What pharmacological assays are most suitable for preliminary bioactivity screening of C₂₂H₁₇ClN₆O₄S₂?
Methodological Answer: Prioritize target-agnostic assays such as:
- Cytotoxicity : MTT assay against immortalized cell lines (e.g., HEK-293, HeLa).
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations via nonlinear regression . Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls. Report data as mean ± SEM with n ≥ 3 replicates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the structure-activity relationship (SAR) of C₂₂H₁₇ClN₆O₄S₂ derivatives?
Methodological Answer: Apply density functional theory (DFT) to map electron density distributions and identify reactive pharmacophores. Cross-validate with molecular dynamics (MD) simulations to assess ligand-protein binding stability under physiological conditions. Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects—address these by incorporating explicit solvent models .
Q. What strategies mitigate batch-to-batch variability in the synthesis of C₂₂H₁₇ClN₆O₄S₂?
Methodological Answer: Implement Quality by Design (QbD) principles:
- Critical process parameters (CPPs) : Use factorial design experiments to isolate variables (e.g., stirring rate, reagent stoichiometry).
- Process analytical technology (PAT) : Integrate in-line FTIR to monitor reaction kinetics in real time . Statistically analyze variance via ANOVA and control charts to establish acceptable ranges .
Q. How should researchers reconcile conflicting bioactivity data for C₂₂H₁₇ClN₆O₄S₂ across different assay platforms?
Methodological Answer: Conduct a meta-analysis using the following framework:
- Data normalization : Express all activity metrics as % inhibition relative to a universal positive control.
- Assay-specific bias detection : Apply Bland-Altman plots to identify systematic differences between plate-reader and flow cytometry datasets .
- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects that may explain discrepancies .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are optimal for dose-response studies involving C₂₂H₁₇ClN₆O₄S₂?
Methodological Answer: Fit data to a four-parameter logistic (4PL) model:
Use Akaike’s Information Criterion (AIC) to compare model fits. Report 95% confidence intervals for EC₅₀ values .
Q. How can researchers apply the FINER criteria to design impactful studies on C₂₂H₁₇ClN₆O₄S₂?
Methodological Answer: Evaluate proposals against:
- Feasibility : Availability of chiral intermediates or specialized equipment (e.g., chiral HPLC).
- Novelty : Patent landscape analysis to avoid redundancy .
- Ethical : Adhere to OECD guidelines for in vivo testing . Refine hypotheses iteratively via pilot studies .
Data Presentation & Reproducibility
Q. What are the best practices for reporting crystallographic data of C₂₂H₁₇ClN₆O₄S₂?
Methodological Answer: Deposit .cif files in the Cambridge Structural Database (CSD). Include:
Q. How to troubleshoot failed reproducibility of C₂₂H₁₇ClN₆O₄S₂’s reported bioactivity?
Methodological Answer: Audit the following:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
